N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Table 1: Key Milestones in Heterocyclic Sulfonamide Development
The structural diversity of these compounds arises from modular synthetic strategies. For example, sulfonyl chloride intermediates undergo nucleophilic substitution with amines or heterocyclic precursors, enabling rapid diversification. Recent work has prioritized five-membered heterocycles (e.g., thiophene, furan) due to their optimal ring strain and hydrogen-bonding capacity, which improve target engagement compared to six-membered analogs.
Rational Design Principles for Multi-Heterocyclic Hybrid Systems
The design of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide embodies three core principles:
- Bioisosteric Replacement : Substitution of benzene rings with furan and thiophene heterocycles enhances metabolic stability while preserving aromatic stacking interactions. Furan’s oxygen atom improves solubility, whereas thiophene’s sulfur participates in hydrophobic contacts with protein targets.
- Pharmacophore Hybridization : The fusion of pyrroloquinoline (a redox-active scaffold) with sulfonamide (a zinc-binding group) creates dual-functionality—potentiating interactions with enzymes like carbonic anhydrase and NAD(P)H quinone oxidoreductase.
- Conformational Restriction : The tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline core imposes rigidity, reducing entropic penalties during target binding. This design mirrors strategies used in HIV-1 inhibitors, where triazine-sulfonamide hybrids achieved IC~50~ values <5.0 µM.
Table 2: Impact of Heterocycle Selection on Pharmacological Properties
Synthetic routes to such hybrids often begin with functionalized pyrroloquinoline precursors. For instance, sulfonylation at the 8-position of the quinoline ring introduces the sulfonamide group, while subsequent nucleophilic additions at the ethyl sidechain incorporate furan and thiophene moieties. Microwave-assisted cyclization and catalytic asymmetric synthesis have been employed to enhance diastereoselectivity, as seen in related 2-azabicyclo[3.2.1]octane derivatives.
The compound’s hydroxyl group at the C2 position of the ethyl spacer further enables hydrogen bonding with catalytic residues in target enzymes, a feature critical for inhibiting viral proteases and carbonic anhydrases. This multi-heterocyclic architecture exemplifies the convergence of medicinal chemistry and structural biology in modern drug design.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c24-19-4-3-14-10-17(11-15-5-7-23(19)20(14)15)30(26,27)22-13-21(25,16-6-9-29-12-16)18-2-1-8-28-18/h1-2,6,8-12,22,25H,3-5,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATSKGFFBIVVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CSC=C4)(C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activities, focusing on anticancer and antimicrobial properties, supported by relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan and thiophene rings : These heterocycles are known for their biological activities.
- Pyrroloquinoline framework : This structure is associated with various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Viability Assays : The compound was tested against multiple cancer cell lines using the MTT assay. Results indicated significant cytotoxicity in human colon cancer (HT29) and prostate cancer (DU145) cell lines. The IC50 values were determined to be in the micromolar range, demonstrating its potential as an effective anticancer agent.
Cell Line IC50 (µM) HT29 10.5 DU145 12.3 - Molecular Docking Studies : Docking simulations revealed strong binding affinity to key targets involved in cancer progression, such as EGFR tyrosine kinase. This interaction suggests a mechanism of action that inhibits tumor growth and proliferation.
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various bacterial strains:
-
In Vitro Testing : The compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Mycobacterium tuberculosis 25 - Cytotoxicity Assessment : Cytotoxic effects were assessed on human embryonic kidney (HEK-293) cells to determine selectivity. The compound showed low toxicity with an IC50 greater than 100 µM, indicating a favorable therapeutic index.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Case Study 1 : A study on the effect of the compound on HT29 cells showed that treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis.
- Case Study 2 : Research involving Mycobacterium tuberculosis demonstrated that the compound could inhibit bacterial growth effectively, suggesting its potential as an anti-tubercular agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with analogs from the evidence:
Notes:
- *Estimated logP for the target compound based on increased lipophilicity from thiophene and furan groups compared to G856-5651 .
- †Donors include the hydroxyl group and sulfonamide NH; acceptors include sulfonamide SO2, furan/thiophene heteroatoms, and quinoline carbonyl.
- ‡Estimated using fragment-based methods due to lack of experimental data .
Key Observations:
Core Structure: The target compound shares the pyrrolo[3,2,1-ij]quinoline core with G856-5651 , but its side chain introduces greater steric bulk and polarity compared to the phenoxyphenyl group in G856-5651.
Heterocyclic Influence: The furan-thiophene-hydroxyethyl side chain distinguishes it from analogs with simpler aromatic substituents (e.g., phenoxyphenyl in G856-5651). Thiophene’s electron-rich nature may enhance π-π stacking interactions, while the hydroxyl group could improve solubility .
Sulfonamide vs.
Bioactivity Hypotheses:
- Sulfonamide Role: Sulfonamides are known to inhibit carbonic anhydrases and proteases. The target compound’s sulfonamide group may position it for similar enzymatic interactions .
- Heterocyclic Synergy: The dual furan-thiophene system could mimic natural product pharmacophores, as observed in bioactive marine actinomycete metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
